Propyl vs. Isopropyl LogP Comparison
The n-propyl analog (target compound) exhibits a predicted LogP of 4.42, whereas the isopropyl analog (CAS 604794-51-6) shows a higher LogP of 4.60 . This 0.18 log unit difference is significant for optimizing the lipophilic ligand efficiency (LLE) and reducing non-specific binding in biochemical assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.42 |
| Comparator Or Baseline | Isopropyl analog (CAS 604794-51-6): LogP = 4.60 |
| Quantified Difference | ΔLogP = 0.18 (target compound is less lipophilic) |
| Conditions | ACD/Labs Percepta prediction, as reported by Chemsrc |
Why This Matters
A lower LogP within the same chemical series can translate into improved aqueous solubility and reduced off-target binding, making the n-propyl compound the preferred choice for assays where lipophilicity-driven artifacts must be minimized.
